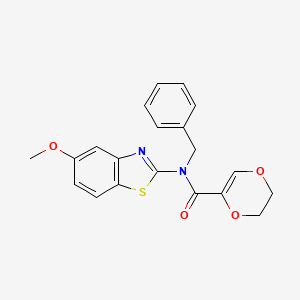

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-24-15-7-8-18-16(11-15)21-20(27-18)22(12-14-5-3-2-4-6-14)19(23)17-13-25-9-10-26-17/h2-8,11,13H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEPOYGGOPOMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=COCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by methylation to introduce the methoxy group. The dioxine ring is then formed through a series of condensation reactions with appropriate aldehydes or ketones. The final step involves the coupling of the benzothiazole derivative with benzylamine under specific reaction conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of dihydrobenzothiazole derivatives.

Substitution: Formation of various alkyl or aryl-substituted derivatives.

Scientific Research Applications

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The benzothiazole ring is known to interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its hybrid architecture. Key structural analogs include:

Table 1: Structural Features of Comparable Compounds

- Core Ring Differences : The dioxine ring (oxygen atoms) in the target contrasts with sulfur-containing dithiepins in . Oxygen’s higher electronegativity may enhance polarity compared to sulfur’s lipophilicity.

- Benzothiazole Motif : Shared with ’s derivatives , this moiety is associated with biological activity (e.g., antimicrobial, antitumor). The 5-methoxy group likely influences electronic effects and binding interactions.

- Functional Groups : The carboxamide group in the target differs from thioethers () and esters/acids (), impacting hydrogen-bonding capacity and metabolic stability.

Physicochemical and Functional Properties

- Polarity : The dioxine ring’s oxygen atoms likely increase hydrophilicity compared to dithiepins . However, the benzyl and benzothiazole groups counterbalance this with lipophilicity.

- Solubility : Predicted lower aqueous solubility compared to ’s acids (due to ionizable carboxyl groups) but higher than fully lipophilic dithiepins.

Biological Activity

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

- Benzothiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.

- Dioxine structure : Often associated with biological activity due to its ability to interact with various enzymes and receptors.

- Carboxamide group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It can bind to certain receptors, potentially altering signal transduction pathways that influence cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For example:

- E. coli : Inhibition observed at concentrations as low as 50 µg/mL.

- Staphylococcus aureus : Effective at 25 µg/mL.

Anticancer Activity

The compound has been tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

These results indicate moderate to high antiproliferative effects, suggesting potential for development as an anticancer agent.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This effect could be beneficial in treating chronic inflammatory conditions.

Case Studies

- Study on Anticancer Properties : A recent study evaluated the compound's effects on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability after 48 hours of treatment with an IC50 value of 15 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.

- Antimicrobial Testing : In a comparative study against common pathogens, the compound was found to be more effective than standard antibiotics like ampicillin and tetracycline against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.